3,4-dihydro-2H-pyrano[2,3-c]pyridine

Catalog No.
S14710602
CAS No.
84957-39-1
M.F
C8H9NO
M. Wt
135.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dihydro-2H-pyrano[2,3-c]pyridine

CAS Number

84957-39-1

Product Name

3,4-dihydro-2H-pyrano[2,3-c]pyridine

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-c]pyridine

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c1-2-7-3-4-9-6-8(7)10-5-1/h3-4,6H,1-2,5H2

InChI Key

ASXVXRVWNRAECB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NC=C2)OC1

3,4-Dihydro-2H-pyrano[2,3-c]pyridine is a bicyclic compound characterized by the fusion of a pyran ring and a pyridine ring. This unique structural configuration contributes to its diverse chemical properties and biological activities. The compound has garnered attention in organic synthesis and medicinal chemistry due to its potential as a building block for various pharmacologically active molecules.

  • Oxidation: This compound can be oxidized to yield pyranoquinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form tetrahydropyran derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions, allowing for the formation of various derivatives, often involving halogenating agents and nucleophiles.

These reactions underscore the compound's versatility in synthetic organic chemistry and its potential for generating a wide array of functionalized derivatives .

The biological activity of 3,4-dihydro-2H-pyrano[2,3-c]pyridine and its derivatives has been explored in various studies. These compounds have shown potential in:

  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties.
  • Anticancer Properties: Research indicates that certain modifications of the compound may inhibit cancer cell proliferation.
  • Neurological Effects: There is ongoing investigation into its effects on neurological pathways, which may lead to therapeutic applications in neurodegenerative diseases.

The interaction of this compound with biological targets is facilitated by its ability to form hydrogen bonds and engage in hydrophobic interactions with proteins .

The synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine can be achieved through several methodologies:

  • Multicomponent Reactions: One common approach involves the reaction of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under various catalytic conditions (e.g., acid–base catalysis, organocatalysis).
  • Olefin Metathesis: This method utilizes first and second generation Grubbs' catalysts to facilitate the formation of cyclic enol ethers from allyl ethers through double bond migration sequences.
  • Condensation Reactions: The condensation of appropriate pyridine and pyran precursors under controlled conditions can also yield this compound effectively .

3,4-Dihydro-2H-pyrano[2,3-c]pyridine finds applications in various fields:

  • Pharmaceutical Development: As a precursor for synthesizing bioactive molecules with potential therapeutic effects.
  • Organic Synthesis: Used as a versatile building block in the synthesis of complex organic compounds.
  • Material Science: Investigated for potential applications in developing new materials with unique properties due to its heterocyclic structure .

Studies on the interactions of 3,4-dihydro-2H-pyrano[2,3-c]pyridine with biological targets have revealed insights into its mechanism of action. The compound can modulate enzyme activities by forming covalent bonds with nucleophilic sites on proteins. Additionally, it may influence cellular pathways involved in oxidative stress and apoptosis, highlighting its potential therapeutic implications .

Several compounds share structural similarities with 3,4-dihydro-2H-pyrano[2,3-c]pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3,4-Dihydro-2H-pyranLacks the pyridine ringSimpler structure; primarily used in organic synthesis
Pyrano[2,3-d]pyrimidine-2,4-dioneContains an additional fused heterocycleMore complex structure; potential for different reactivity
3,4-Dihydro-2H-pyrano[3,2-c]pyridineDifferent fusion patternExhibits distinct chemical reactivity compared to 2H-pyrano[2,3-c]
5-Methyl-1H-pyrrolo[2,3-b]pyridineContains a pyrrole ringOffers different biological activities due to nitrogen placement

The uniqueness of 3,4-dihydro-2H-pyrano[2,3-c]pyridine lies in its specific fused structure that combines both pyran and pyridine rings. This configuration allows for diverse chemical modifications and contributes to its distinct properties in medicinal chemistry .

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

135.068413911 g/mol

Monoisotopic Mass

135.068413911 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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